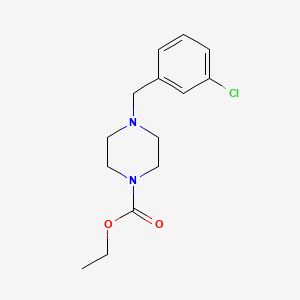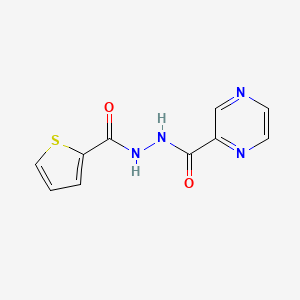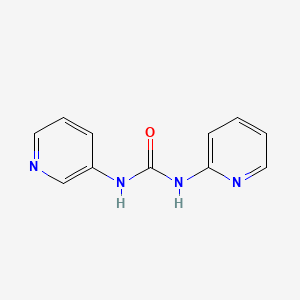![molecular formula C21H25N3O3 B5820115 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it has been proposed that N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide exerts its biological effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to interact with various receptors such as the D2 dopamine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of nociceptive neurons. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have anticonvulsant effects by modulating the activity of GABAergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has some limitations for lab experiments. It has limited solubility in water, which may limit its use in certain assays. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate the mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide in more detail. This could involve the use of various molecular and cellular techniques such as gene expression analysis and electrophysiology. Additionally, the development of more potent and selective analogs of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide could also be explored.
Synthesemethoden
The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-aminopropionyl chloride in the presence of triethylamine. The resulting compound is then treated with benzoyl chloride to yield N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been investigated for its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-10-6-5-9-18(19)23-13-15-24(16-14-23)20(25)11-12-22-21(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWYNVCGKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)





![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
